4,5-Dichloro-3-propoxythiophene-2-carboxylic acid

Description

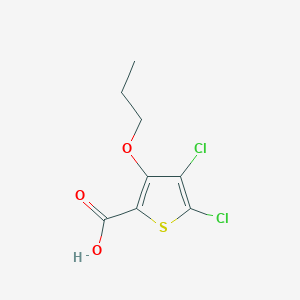

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid (CAS: 1708079-53-1) is a heterocyclic carboxylic acid derivative featuring a thiophene core substituted with chlorine atoms at positions 4 and 5, a propoxy group at position 3, and a carboxylic acid moiety at position 2. This compound is synthesized via cyclization and functionalization reactions, as inferred from analogous thiophene syntheses in heterocyclic chemistry literature . Analytical data for structurally related compounds, such as IR absorption bands (e.g., 1713 cm⁻¹ for carbonyl groups) and mass spectrometry peaks (e.g., m/z 236 for molecular ions), suggest methods for characterizing its purity and structural integrity . The compound is commercially available at 95% purity and is primarily utilized as an intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4,5-dichloro-3-propoxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMLIGYBZRYDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(SC(=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene derivatives and chlorinating agents.

Chlorination: The thiophene ring is chlorinated at the 4 and 5 positions using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Propoxylation: The chlorinated thiophene is then reacted with propyl alcohol in the presence of a base, such as sodium hydroxide, to introduce the propoxy group at the 3 position.

Carboxylation: Finally, the carboxylic acid group is introduced at the 2 position through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-propoxythiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit key enzymes involved in microbial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The chlorine atoms in this compound enhance its electrophilicity and metabolic stability compared to caffeic acid’s hydroxyl groups, which confer antioxidant properties .

- Core Heterocycles : The thiophene and pyrimidine cores exhibit distinct electronic properties. Thiophenes are π-electron-rich, favoring electrophilic substitutions, while pyrimidines are aromatic nitrogen-containing systems with hydrogen-bonding capabilities .

Biological Activity

4,5-Dichloro-3-propoxythiophene-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₈H₈Cl₂O₃S

- CAS Number : 1708079-53-1

- Structural Characteristics : The compound features a thiophene ring substituted with chlorine and a propoxy group, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various Gram-positive bacteria and fungi. A study focused on the structure-dependent activity of related compounds demonstrated promising results against multidrug-resistant pathogens, including Staphylococcus aureus and Clostridioides difficile.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| 4,5-Dichloro derivative | C. difficile | 32 µg/mL |

| 5-Fluorobenzimidazole derivative | Methicillin-resistant S. aureus | 4 µg/mL |

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer properties of this compound were evaluated using A549 human lung cancer cells. The compound showed a significant reduction in cell viability, indicating its potential as an anticancer agent.

Table 2: Anticancer Activity Against A549 Cells

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control | 100 | - |

| 4,5-Dichloro derivative | 63.4 | <0.05 |

| Ester derivative | 71.3 | - |

| Enhanced derivative | 21.2 | <0.001 |

The data indicates that the presence of the dichloro substituent significantly enhances the anticancer activity of the compound .

Case Studies

-

Study on Antimicrobial Resistance :

A recent study explored various derivatives of thiophene-based compounds against drug-resistant strains. The results showed that the dichloro substitution in the thiophene ring significantly improved efficacy against vancomycin-intermediate S. aureus strains . -

In Vivo Studies :

Preliminary in vivo studies have indicated that compounds similar to this compound can reduce tumor growth in animal models. Further research is needed to confirm these findings and understand the mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.